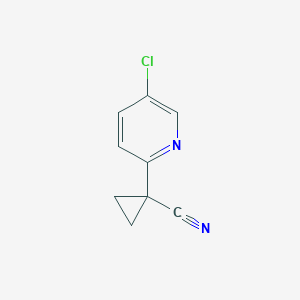

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile

Übersicht

Beschreibung

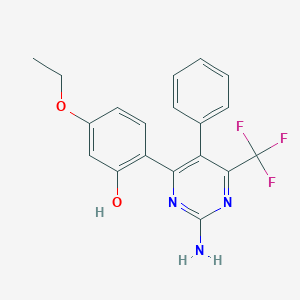

“1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound used in scientific research . It has a complex structure and exhibits high perplexity. Its CAS Number is 1427012-87-0 .

Synthesis Analysis

The synthesis of this compound involves a reaction with potassium hexamethylsilazane in toluene at 0 - 22℃ for 3.25 hours . The reaction starts with 5-chloro-2-fluoropyridine and cyclopropanecarbonitrile . The crude material is then purified by flash chromatography to yield the title compound .Molecular Structure Analysis

The molecular formula of “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is C9H7ClN2 . Its molecular weight is 178.62 .Physical And Chemical Properties Analysis

This compound is a white solid . It has a boiling point that is not specified in the search results .Wissenschaftliche Forschungsanwendungen

Hydrogenation to Amines

This compound can be used in the hydrogenation process to produce primary amines . Silica-supported ultrasmall Ni-nanoparticles allow for general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions . This process is particularly useful for the hydrogenation of >110 diverse aliphatic and aromatic nitriles including functionalized and industrially relevant substrates .

Synthesis of N-(pyridin-2-yl)amides

“1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” can be used in the synthesis of N-(pyridin-2-yl)amides . These amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

This compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These were obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines was promoted by the further bromination .

Precursor for Life Science Products

The resulting amines from the hydrogenation process serve as important precursors and intermediates for the preparation of numerous life science products and polymers .

Precursor for Agrochemicals

Halogenated pyridine nitriles, such as “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile”, are important intermediates for the preparation of agrochemicals .

Precursor for Pharmaceutical Molecules

N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile”, are found in many pharmaceutical molecules . They have received great attention in recent years due to their varied medicinal applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHYHPLFWJCKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

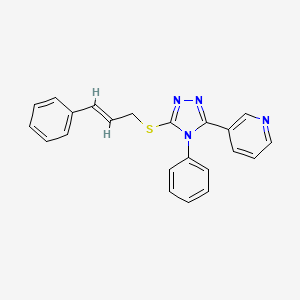

![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)

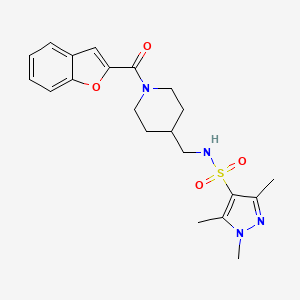

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)

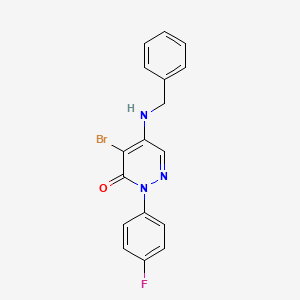

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)

![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2633500.png)

![[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol](/img/structure/B2633501.png)